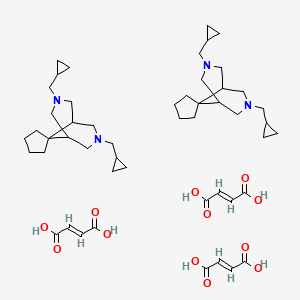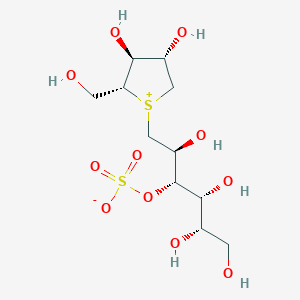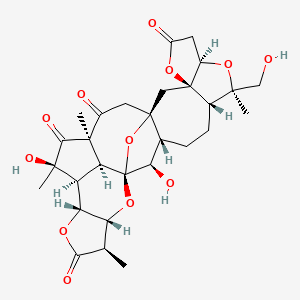![molecular formula C23H44N6O8 B1243624 N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide](/img/structure/B1243624.png)
N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IC202B is a C-nitro compound isolated from Streptoalloteichus sp.1454-19. It is a siderophore which exhibits immunosuppressive activity on a mixed lymphocyte culture reaction (MLCR). It has a role as a metabolite, an antimicrobial agent and an immunosuppressive agent. It is a C-nitro compound, a hydroxamic acid and a primary amino compound.
Wissenschaftliche Forschungsanwendungen
Chelating Agent in Medical Applications
N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide, also known as Deferoxamine (DFA), is primarily used as a chelating agent. It helps remove excess iron from the body, thereby reducing organ and tissue damage. It has been shown that DFA enhances iron regulatory protein 1 (IRP1) expression and its endoplasmic reticulum (ER) membrane-binding activity in hypoxia and ER stress conditions in cultured cells (Yoo et al., 2008).
Radiolabeling and Imaging
In the context of immuno-PET (Positron Emission Tomography), the compound has been evaluated for its ability to stabilize radionuclides like niobium-90. Desferroxamine emerged as a strong candidate due to its high radiolabeling efficiency, stability of the radiolabeled Nb(V) complex, and its suitability for conjugation to biologically relevant targeting vectors. It showed less than 7% degradation over 7 days in vitro, indicating its potential for clinical applications in immuno-PET (Radchenko et al., 2014).
Enzyme and Receptor Targeting
The compound has been used in the development of sequence-specific chromogenic protease substrates. These substrates allow for the detection of enzyme activities such as HIV-protease, thereby contributing to the study of viral mechanisms and potential therapeutic interventions (Badalassi et al., 2002).
Comparative Analysis in Peptide Radiolabeling
A study comparing Desferrioxamine B (DFO) with other chelators in peptide radiolabeling revealed that DFO exhibits high in vitro and in vivo stability. This makes it suitable for radiolabeling peptides with gallium-68 for the imaging of neuroendocrine tumors, such as insulinomas (Kaeppeli et al., 2019).
Inhibitors of Neuronal Nitric Oxide Synthase
Research has explored the design of N-hydroxyl or N-amino donor group derivatives of the compound as selective inhibitors of neuronal nitric oxide synthase. These inhibitors target an enzyme responsible for nitric oxide production in the central nervous system and are considered for treating various neurodegenerative disorders (Seo et al., 2007).
Eigenschaften
Molekularformel |
C23H44N6O8 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
N'-(5-aminopentyl)-N'-hydroxy-N-[5-[hydroxy-[4-(5-nitropentylamino)-4-oxobutanoyl]amino]pentyl]butanediamide |
InChI |
InChI=1S/C23H44N6O8/c24-14-4-1-7-17-27(34)22(32)12-10-20(30)25-15-5-2-8-18-28(35)23(33)13-11-21(31)26-16-6-3-9-19-29(36)37/h34-35H,1-19,24H2,(H,25,30)(H,26,31) |
InChI-Schlüssel |
BHNYEXHOBOECJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCC[N+](=O)[O-])O)O |
Synonyme |
IC 202B IC-202B IC202B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















